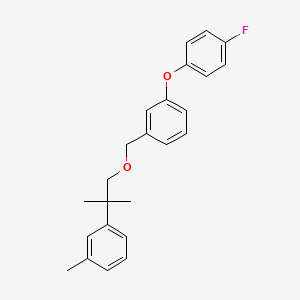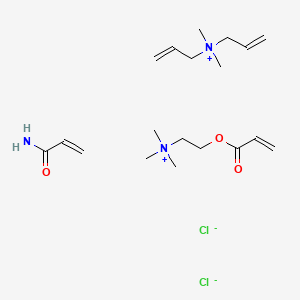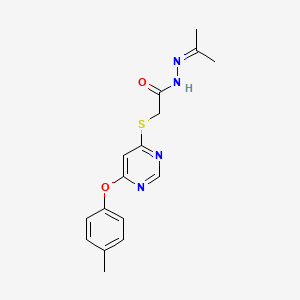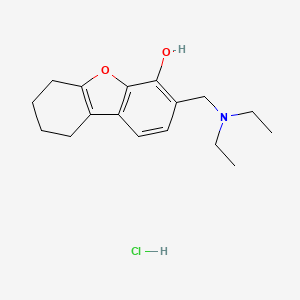
6,7,8,9-Tetrahydro-3-((diethylamino)methyl)-4-dibenzofuranol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8,9-Tetrahydro-3-((diethylamino)methyl)-4-dibenzofuranol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzofuran core and a diethylamino methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-3-((diethylamino)methyl)-4-dibenzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the dibenzofuran core, followed by the introduction of the diethylamino methyl group through nucleophilic substitution reactions. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
6,7,8,9-Tetrahydro-3-((diethylamino)methyl)-4-dibenzofuranol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
6,7,8,9-Tetrahydro-3-((diethylamino)methyl)-4-dibenzofuranol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Explored for its potential therapeutic properties, such as neuroprotective or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6,7,8,9-Tetrahydro-3-((diethylamino)methyl)-4-dibenzofuranol hydrochloride involves its interaction with specific molecular targets. The diethylamino methyl group may interact with receptors or enzymes, modulating their activity. The dibenzofuran core can provide structural stability and facilitate binding to target molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7,8,9-Tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one: Shares a similar core structure but differs in functional groups.
7-Cyclohexyl-6,7,8,9-Tetrahydro-3H-Pyrazolo [3,4-c]-2,7-Naphthyridine-1,5-Diamines: Another compound with a similar core but different substituents.
特性
CAS番号 |
118638-05-4 |
|---|---|
分子式 |
C17H24ClNO2 |
分子量 |
309.8 g/mol |
IUPAC名 |
3-(diethylaminomethyl)-6,7,8,9-tetrahydrodibenzofuran-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)11-12-9-10-14-13-7-5-6-8-15(13)20-17(14)16(12)19;/h9-10,19H,3-8,11H2,1-2H3;1H |
InChIキー |
YQFYZECJOJDYRV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C2=C(C=C1)C3=C(O2)CCCC3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

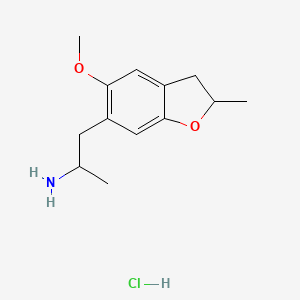

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
